Isorhapontin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

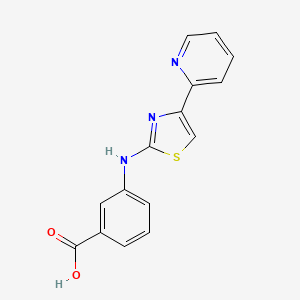

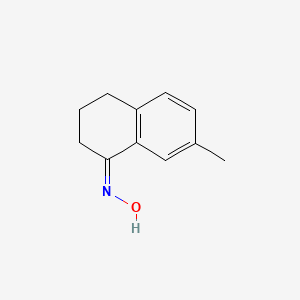

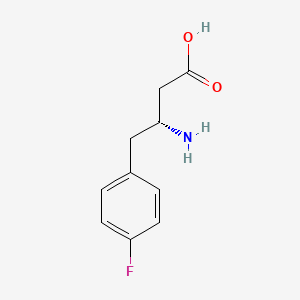

Isorhapontin is a naturally occurring polyphenolic compound that is found in various plants like grapes, peanuts, and berries. It belongs to the stilbenoid family of compounds and is known for its potent antioxidant and anti-inflammatory properties. In recent years, isorhapontin has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Inhibition of Mpro Protease in COVID-19 Treatment

Isorhapontin has been studied for its potential ability to inhibit the Mpro protease, an enzyme involved in the replication of the SARS-CoV-2 virus . The binding affinities of Isorhapontin against Mpro were scrutinized using molecular docking, prime molecular mechanics-generalized Born surface area (MM-GBSA) energy calculations, and molecular dynamic simulations . The results suggest that Isorhapontin could provide useful natural inhibitors of Mpro and thereby act as novel treatments to limit SARS-CoV-2 replication .

Incorporation into Lignin Polymer

Isorhapontin, along with other hydroxystilbene glucosides, has been found to be incorporated into the lignin polymer in Norway spruce (Picea abies) bark . The corresponding aglycones isorhapontigenin, piceatannol, and resveratrol, along with glucose, were released by derivatization followed by reductive cleavage, a chemical degradative method that cleaves β-ether bonds in lignin . This indicates that the hydroxystilbene glucosides are (partially) incorporated into the lignin structure through β-ether bonds .

Stability and Photoisomerization

The stability of Isorhapontin under different conditions such as fluorescent and UV light and storage has been studied . This research is important for understanding the behavior of Isorhapontin in different environments and its potential applications in various fields .

Mecanismo De Acción

Biochemical Pathways

The biosynthesis of Isorhapontin, a major tetrahydroxystilbene in spruce, proceeds via resveratrol and is enhanced by fungal infection . It is the glucoside of isorhapontigenin , a tetrahydroxylated stilbenoid with a methoxy group . The biosynthesis pathway of Isorhapontin is crucial for the defense mechanism of spruce species .

Action Environment

Isorhapontin can be found in mycorrhizal and non-mycorrhizal roots of Norway spruces (Picea abies), in the bark of Picea sitchensis, or in white spruce (Picea glauca) . The presence of fungal infection enhances the biosynthesis of Isorhapontin . This suggests that the action, efficacy, and stability of Isorhapontin might be influenced by environmental factors such as the presence of fungi and the type of plant tissue it is found in.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isorhapontin involves the conversion of resveratrol to Isorhapontin through several chemical reactions.", "Starting Materials": [ "Resveratrol", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Benzoyl chloride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Resveratrol is reacted with sodium hydride in methanol to form the sodium salt of resveratrol.", "The sodium salt of resveratrol is then reacted with hydrochloric acid to form resveratrol hydrochloride.", "Resveratrol hydrochloride is reacted with sodium hydroxide to form resveratrol.", "Resveratrol is then reacted with acetic anhydride and pyridine to form resveratrol acetate.", "Resveratrol acetate is then reacted with methanesulfonic acid and dimethylformamide to form 3,5-dimethoxy-4'-hydroxyacetophenone.", "3,5-dimethoxy-4'-hydroxyacetophenone is then reacted with triethylamine and benzoyl chloride to form 3,5-dimethoxy-4'-benzoyloxyacetophenone.", "3,5-dimethoxy-4'-benzoyloxyacetophenone is then reduced with sodium borohydride in acetic acid to form Isorhapontin.", "Isorhapontin is then purified and isolated using ethanol." ] } | |

Número CAS |

32727-29-0 |

Nombre del producto |

Isorhapontin |

Fórmula molecular |

C21H24O9 |

Peso molecular |

420.4 g/mol |

Nombre IUPAC |

(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |

InChI |

InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |

Clave InChI |

KROOOMRLDATLKO-NNLCMMBNSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |

SMILES |

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.